Men 10207

Description

Properties

IUPAC Name |

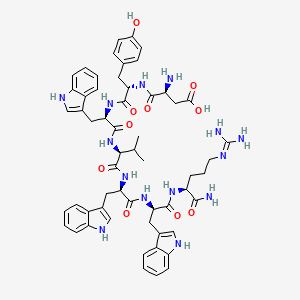

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHLZLAKTUPWES-PEURKWGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155059 | |

| Record name | MEN 10207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126050-12-2 | |

| Record name | MEN 10207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126050122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEN 10207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Men10207: A Deep Dive into its Mechanism of Action as a Selective NK-2 Tachykinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Men10207 is a potent and selective peptide antagonist of the neurokinin-2 (NK-2) tachykinin receptor.[1][2][3] This document provides a comprehensive technical overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its place in cellular signaling. Men10207, also known by its chemical name [Tyr5,D-Trp6,8,9,Arg10]-Neurokinin A (4-10), serves as a critical tool for investigating the physiological and pathological roles of the NK-2 receptor and as a potential therapeutic agent.[4]

Core Mechanism of Action: Competitive Antagonism of the NK-2 Receptor

Men10207 exerts its pharmacological effects by competitively binding to the NK-2 receptor, thereby preventing the binding of endogenous tachykinin peptides, primarily Neurokinin A (NKA). The NK-2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligands, initiates a cascade of intracellular signaling events. By occupying the receptor's binding site, Men10207 effectively blocks the initiation of this signaling cascade.

Tachykinin Receptor Signaling Pathway

The binding of an agonist like NKA to the NK-2 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to numerous physiological processes, including smooth muscle contraction, inflammation, and nociception. Men10207's antagonism prevents these downstream events from occurring.

Quantitative Analysis of Receptor Selectivity and Potency

The efficacy of Men10207 as a selective NK-2 receptor antagonist has been quantified through various in vitro assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a key metric.

| Receptor Subtype | In Vitro Assay | Agonist | pA2 Value | Reference |

| NK-2 | Monoreceptor Assay | - | 7.9 | [2][3] |

| NK-2 | Isolated Rabbit Pulmonary Artery | Neurokinin A (NKA) | 7.89 | [4] |

| NK-2 | Isolated Hamster Trachea | Neurokinin A (NKA) | 5.9 | [4] |

| NK-1 | Monoreceptor Assay | - | 5.2 | [2][3] |

| NK-1 | Isolated Guinea Pig Ileum | Substance P Methyl Ester | 5.52 | [4] |

| NK-3 | Monoreceptor Assay | - | 4.9 | [2][3] |

Additionally, the binding affinity of Men10207 for the NK-3 receptor has been reported with a Ki value greater than 10 μM in isolated guinea pig cerebral cortex membranes.[4] These data collectively highlight the high selectivity of Men10207 for the NK-2 receptor over the NK-1 and NK-3 subtypes.

In Vivo Pharmacological Effects

The antagonistic properties of Men10207 have been demonstrated in vivo. In anesthetized rats, Men10207 at a dose of 1 μmol/kg was shown to inhibit the increases in bladder motility induced by the NK-2 receptor agonist [β-Ala8]-NKA (4-10).[4] Similarly, in anesthetized guinea pigs, the same dose of Men10207 inhibited [β-Ala8]-NKA (4-10)-induced increases in bronchoconstriction.[4]

Interestingly, when administered alone, Men10207 has been observed to induce bladder motility in anesthetized rats and bronchoconstriction in anesthetized guinea pigs.[4] This suggests potential partial agonist activity or species-specific effects that warrant further investigation.

Experimental Methodologies

In Vitro Monoreceptor Assays for pA2 Determination

-

Objective: To determine the antagonist affinity (pA2) of Men10207 for NK-1, NK-2, and NK-3 tachykinin receptors.

-

Methodology:

-

Cell Culture: Stably transfect individual cell lines (e.g., CHO or HEK293) to express a single type of human tachykinin receptor (NK-1, NK-2, or NK-3).

-

Agonist Concentration-Response Curve: In the absence of the antagonist, generate a concentration-response curve for a selective agonist for each receptor subtype to determine the EC50 value.

-

Antagonist Incubation: Incubate the cells with varying concentrations of Men10207 for a predetermined period.

-

Agonist Challenge: In the continued presence of Men10207, generate a new concentration-response curve for the respective agonist.

-

Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.

-

Isolated Tissue Assays

-

Objective: To assess the antagonist activity of Men10207 in tissues endogenously expressing tachykinin receptors.

-

Methodology (Example: Isolated Rabbit Pulmonary Artery):

-

Tissue Preparation: Isolate the pulmonary artery from a rabbit and remove the endothelium. Cut the artery into rings and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Recording: Connect the tissue rings to an isometric force transducer to record changes in tension.

-

Agonist-Induced Contraction: Induce contractions by adding cumulative concentrations of Neurokinin A (NKA).

-

Antagonist Treatment: In separate experiments, pre-incubate the tissues with various concentrations of Men10207 before repeating the NKA-induced contractions.

-

Data Analysis: Determine the pA2 value by analyzing the rightward shift in the NKA concentration-response curve caused by Men10207.

-

In Vivo Models of NK-2 Receptor Activation

-

Objective: To evaluate the in vivo efficacy of Men10207 in blocking NK-2 receptor-mediated physiological responses.

-

Methodology (Example: Rat Bladder Motility):

-

Animal Preparation: Anesthetize male rats and catheterize the bladder to measure intravesical pressure.

-

Baseline Measurement: Record baseline bladder motility.

-

Agonist Administration: Administer an NK-2 receptor agonist, such as [β-Ala8]-NKA (4-10), and record the increase in bladder contractions.

-

Antagonist Pre-treatment: In a separate group of animals, administer Men10207 (e.g., 1 μmol/kg, intravenously) prior to the agonist challenge.

-

Data Analysis: Compare the agonist-induced increase in bladder motility in the presence and absence of Men10207 to determine the inhibitory effect.

-

Conclusion

Men10207 is a well-characterized, potent, and selective antagonist of the NK-2 tachykinin receptor. Its mechanism of action through competitive binding has been firmly established by in vitro quantitative pharmacology and corroborated by in vivo studies. The detailed experimental protocols provided herein offer a framework for the continued investigation and application of Men10207 as a valuable research tool in the field of tachykinin pharmacology and as a potential lead compound for the development of novel therapeutics targeting NK-2 receptor-mediated pathologies.

References

Men 10207: A Selective Tachykinin NK-2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and selective peptide antagonist of the tachykinin NK-2 receptor. Tachykinins, a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological processes. Their actions are mediated by three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3. The NK-2 receptor, preferentially activated by NKA, is predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. This localization makes the NK-2 receptor a compelling target for therapeutic intervention in various disorders, including inflammatory bowel disease, asthma, and overactive bladder. This compound, with its high selectivity for the NK-2 receptor, represents a valuable pharmacological tool for investigating the physiological roles of this receptor and for the potential development of novel therapeutics. This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological properties, experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Data Presentation

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the NK-2 receptor over other tachykinin receptors. The following tables summarize the available quantitative data on the binding and functional activity of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonist Potency of this compound

| Parameter | Receptor | Species/Tissue/Cell Line | Value |

| pA2 | NK-1 | - | 5.2[1] |

| NK-2 | - | 7.9 [1] | |

| NK-3 | - | 4.9[1] | |

| IC50 | NK-2 | Bovine stomach membranes; Murine fibroblast cell line (SKLKB82#3) transfected with bovine NK-2 receptor cDNA | 21-54 nM [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's pharmacological activity. The following sections describe generalized methodologies for key in vitro and in vivo experiments relevant to the characterization of this compound.

Disclaimer: The following protocols are representative examples of standard pharmacological assays. The specific, detailed protocols used for the original characterization of this compound are not fully available in the public domain.

In Vitro Assays

1. Radioligand Binding Assay (for determination of IC50)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-2 receptor.

-

Materials:

-

Cell membranes prepared from tissues or cells expressing the NK-2 receptor (e.g., bovine stomach, CHO or HEK293 cells transfected with the NK-2 receptor gene).

-

Radiolabeled NK-2 receptor antagonist (e.g., [³H]-SR48968 or [¹²⁵I]-NKA).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radiolabeled ligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 antagonist.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding curve.

-

2. Functional Antagonism Assay (for determination of pA2)

This assay assesses the ability of this compound to inhibit the functional response induced by an NK-2 receptor agonist in an isolated tissue or cell-based system.

-

Materials:

-

Isolated tissue preparation expressing NK-2 receptors (e.g., guinea pig trachea, rabbit pulmonary artery, or rat vas deferens).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

NK-2 receptor agonist (e.g., Neurokinin A).

-

This compound at various concentrations.

-

Isometric force transducer and data acquisition system.

-

-

Procedure:

-

Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve for the NK-2 agonist.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

In the presence of this compound, construct a second cumulative concentration-response curve for the NK-2 agonist.

-

Repeat this procedure with several different concentrations of this compound.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot (log(dose ratio - 1) versus log[antagonist concentration]) to determine the pA2 value.

-

In Vivo Assays

1. Inhibition of NKA-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the ability of this compound to block the airway-narrowing effects of an NK-2 agonist.

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Anesthesia: Urethane or a similar long-acting anesthetic.

-

Procedure:

-

Anesthetize the guinea pig and cannulate the trachea for artificial ventilation.

-

Measure respiratory parameters, such as pulmonary inflation pressure or airway resistance, using a pneumotachograph and a pressure transducer.

-

Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol).

-

After a suitable pre-treatment time, challenge the animal with an intravenous injection or aerosol of Neurokinin A to induce bronchoconstriction.

-

Record the changes in respiratory parameters and compare the response in this compound-treated animals to that in vehicle-treated controls.

-

2. Inhibition of NKA-Induced Bladder Contraction in Rats

This model assesses the efficacy of this compound in blocking the contractile effects of an NK-2 agonist on the urinary bladder.

-

Animals: Female Sprague-Dawley or Wistar rats.

-

Anesthesia: Urethane or a similar long-acting anesthetic.

-

Procedure:

-

Anesthetize the rat and catheterize the urinary bladder for the measurement of intravesical pressure.

-

Administer this compound intravenously or via another desired route.

-

Following the pre-treatment period, administer Neurokinin A intravenously to induce bladder contractions.

-

Monitor and record the changes in intravesical pressure.

-

Quantify the inhibitory effect of this compound by comparing the magnitude of the NKA-induced contractions in treated versus control animals.

-

Mandatory Visualizations

Signaling Pathways

The tachykinin NK-2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gs proteins. Activation of the NK-2 receptor by its endogenous ligand, Neurokinin A, initiates a cascade of intracellular signaling events.

Caption: Tachykinin NK-2 Receptor Signaling Pathway.

Experimental Workflows

A logical workflow is essential for conducting pharmacological experiments. The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

Caption: Experimental Workflow for In Vivo Evaluation.

Conclusion

This compound is a valuable research tool for elucidating the roles of the tachykinin NK-2 receptor in health and disease. Its high selectivity makes it a precise instrument for dissecting the contributions of NK-2 receptor-mediated signaling in various physiological and pathophysiological processes. The data and experimental frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for incorporating this compound into their research endeavors. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its potential translation into a clinically useful therapeutic agent.

References

Men 10207: A Deep Dive into its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and highly selective peptide antagonist of the neurokinin-2 (NK-2) receptor, a member of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs). Its high affinity and selectivity for the NK-2 receptor over the NK-1 and NK-3 receptor subtypes have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK-2 receptor. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its pharmacological profile.

Core Biological Activity and Molecular Targets

This compound exerts its biological effects by competitively binding to the NK-2 receptor, thereby preventing the binding and subsequent signaling of the endogenous agonist, neurokinin A (NKA). The selectivity of this compound is attributed to the presence of three D-tryptophan residues in its amino acid sequence, which are crucial for both its high affinity and selectivity for the NK-2 receptor.[1]

Quantitative Analysis of Receptor Binding and Functional Antagonism

The biological activity of this compound has been quantified through various in vitro assays, including radioligand binding assays and functional antagonism studies. These studies have consistently demonstrated its high potency and selectivity for the NK-2 receptor.

| Parameter | Receptor | Value | Assay Type |

| pA2 | NK-1 | 5.2 | Functional Antagonism |

| NK-2 | 7.9 | Functional Antagonism | |

| NK-3 | 4.9 | Functional Antagonism | |

| IC50 | NK-2 | 21-54 nM | Radioligand Binding |

Table 1: Summary of quantitative data for this compound activity at tachykinin receptors. Data compiled from multiple in vitro assays.[2]

Signaling Pathways Modulated by this compound

The NK-2 receptor, the primary target of this compound, is known to couple to multiple G protein signaling pathways, principally through Gαq and Gαs. Activation of these pathways by neurokinin A leads to distinct downstream cellular responses. This compound, as a competitive antagonist, effectively blocks these signaling cascades.

Gq-Mediated Signaling Pathway

Neurokinin A binding to the NK-2 receptor activates the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial binding of NKA.

Gs-Mediated Signaling Pathway

In addition to Gq coupling, the NK-2 receptor can also activate the Gαs pathway. This leads to the activation of adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. This compound also inhibits this pathway by preventing NKA from binding to the receptor.

Experimental Protocols

The characterization of this compound's biological activity relies on specific and robust in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC50) of this compound for the NK-2 receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the NK-2 receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Assay Procedure:

-

A fixed concentration of a radiolabeled NK-2 receptor ligand (e.g., [³H]-NKA) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the NK-2 receptor.

-

The mixture is incubated to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit the functional response (calcium release) induced by neurokinin A.

1. Cell Preparation:

-

Cells stably expressing the NK-2 receptor are plated in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Assay Procedure:

-

The cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of neurokinin A is then added to stimulate the NK-2 receptor.

3. Detection:

-

The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

-

The concentration of this compound that produces a 50% inhibition of the maximal response to neurokinin A is determined.

-

The pA2 value, a measure of antagonist potency, is calculated from the Schild equation.

Conclusion

This compound is a highly selective and potent antagonist of the NK-2 tachykinin receptor. Its well-characterized biological activity and the availability of detailed experimental protocols for its assessment make it an indispensable tool for research in pharmacology and drug development. The data and methodologies presented in this guide provide a solid foundation for scientists investigating the roles of the NK-2 receptor in health and disease.

References

In Vivo Pharmacology of Men 10207: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a selective, competitive antagonist of the tachykinin NK₂ receptor. Tachykinins, a family of neuropeptides, are involved in a variety of physiological processes, and their receptors have been identified as potential therapeutic targets for a range of disorders. This technical guide provides an in-depth overview of the in vivo studies conducted with this compound, with a focus on its effects on gastrointestinal motility and cardiovascular responses. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to support further research and drug development efforts.

Core Mechanism of Action: Tachykinin NK₂ Receptor Antagonism

This compound exerts its pharmacological effects by blocking the binding of endogenous tachykinins, such as neurokinin A (NKA), to the NK₂ receptor. The tachykinin NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.

Tachykinin NK₂ Receptor Signaling Pathway

Caption: Tachykinin NK₂ receptor signaling cascade and the inhibitory action of this compound.

In Vivo Studies: Gastrointestinal Motility

The inhibitory effects of tachykinin NK₂ receptor antagonists on gastrointestinal motility have been investigated in various preclinical models. The following sections detail the experimental protocols and available data from studies in conscious rats.

Experimental Protocol: Charcoal Meal Test in Conscious Rats

This protocol is based on studies of the closely related compound Men 10627 and is a standard method for assessing intestinal transit.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting NK₂ receptor agonist-stimulated intestinal transit.

Animals: Male Sprague-Dawley rats, weighing 225-250g, are used. The animals are fasted for 24 hours prior to the experiment but have free access to water.

Procedure:

-

Drug Administration: this compound is administered intravenously (i.v.) via the tail vein. A vehicle control (e.g., 10% DMSO) is administered to a separate group of animals.

-

Agonist Challenge: Five minutes after the administration of this compound or vehicle, a selective NK₂ receptor agonist, [beta-Ala⁸]NKA-(4-10), is administered intraperitoneally (i.p.).

-

Charcoal Meal Administration: Immediately following the agonist injection, a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) is administered orally.

-

Measurement of Intestinal Transit: After a set period (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length from the pylorus to the ileocecal junction is measured. The distance traveled by the charcoal front is also measured.

-

Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal. The percentage inhibition by this compound is calculated relative to the agonist-stimulated transit in the vehicle-treated group.

Experimental Workflow: Gastrointestinal Motility Study

Caption: Workflow for the in vivo charcoal meal test to assess intestinal motility.

Quantitative Data: Inhibition of Stimulated Intestinal Transit

| Compound | Dose (µg/kg, i.v.) | Agonist | Animal Model | % Inhibition of Stimulated Transit |

| Men 10627 | 10 - 100 | [beta-Ala⁸]NKA-(4-10) | Conscious Rat | Dose-dependent |

Note: This table is illustrative based on available data for a similar compound and highlights the expected outcome for this compound. Specific percentages of inhibition for this compound would require dedicated experimental determination.

In Vivo Studies: Cardiovascular Effects

Tachykinin NK₂ receptors are also implicated in the regulation of cardiovascular function. The following sections describe a potential experimental protocol for assessing the effect of this compound on neurokinin A-induced cardiovascular changes in conscious rats.

Experimental Protocol: Cardiovascular Response in Conscious Rats

Objective: To determine the ability of this compound to antagonize the cardiovascular effects (e.g., changes in blood pressure and heart rate) induced by an NK₂ receptor agonist.

Animals: Male Wistar or Sprague-Dawley rats are used. The animals are surgically implanted with a telemetry device for the continuous monitoring of blood pressure and heart rate.

Procedure:

-

Telemetry Implantation: Animals undergo surgery for the implantation of a telemetry transmitter, with the catheter placed in the abdominal aorta. A recovery period of at least one week is allowed.

-

Baseline Measurement: On the day of the experiment, baseline blood pressure and heart rate are recorded for a defined period (e.g., 30-60 minutes) in conscious, freely moving rats in their home cages.

-

Drug Administration: this compound or vehicle is administered intravenously.

-

Agonist Challenge: Following a short interval after the antagonist administration, neurokinin A (NKA) is administered intravenously.

-

Continuous Monitoring: Blood pressure and heart rate are continuously monitored throughout the experiment.

-

Data Analysis: The changes in mean arterial pressure (MAP) and heart rate (HR) from baseline following NKA administration are calculated for both vehicle- and this compound-treated groups. The percentage of antagonism by this compound is determined.

Experimental Workflow: Cardiovascular Study

Caption: Workflow for the in vivo assessment of cardiovascular responses in conscious rats.

Quantitative Data: Antagonism of Neurokinin A-Induced Cardiovascular Effects

Specific in vivo quantitative data for this compound on cardiovascular parameters is not currently available in the public literature. It is anticipated that this compound would produce a dose-dependent inhibition of NKA-induced changes in blood pressure and/or heart rate.

| Compound | Dose | Agonist | Animal Model | Effect on NKA-induced Cardiovascular Changes |

| This compound | To be determined | Neurokinin A | Conscious Rat | Expected dose-dependent antagonism |

Note: This table is predictive and serves as a template for the presentation of data that would be generated from the described experimental protocol.

Conclusion

This compound is a potent and selective antagonist of the tachykinin NK₂ receptor with demonstrated in vivo activity in preclinical models. The experimental protocols and conceptual data frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NK₂ receptor antagonists. Further studies are warranted to fully elucidate the quantitative in vivo dose-response relationships of this compound in various physiological systems.

The Tachykinin NK2 Receptor Antagonist Men 10207: An In-Depth Technical Guide to its Effects on Bladder Motility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Men 10207, a selective tachykinin NK2 receptor antagonist, on urinary bladder motility. Tachykinins, particularly neurokinin A (NKA), are neuropeptides implicated in the contractile regulation of the bladder detrusor muscle.[1] The NK2 receptor is the primary mediator of these contractions in the human bladder.[1] Consequently, antagonists of this receptor, such as this compound, represent a significant area of research for the potential treatment of bladder dysfunction, including overactive bladder. This document synthesizes available data on this compound's potency, details the experimental protocols used to assess its activity, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: Tachykinins and Bladder Function

The urinary bladder's dual functions of urine storage and periodic expulsion are regulated by a complex interplay of neural pathways. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are sensory neuropeptides that play a significant role in modulating bladder smooth muscle (detrusor) contractility. NKA is a potent stimulant of the human isolated urinary bladder, exerting its effects through the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the NK2 receptor on detrusor smooth muscle cells initiates a signaling cascade leading to muscle contraction.

This compound: A Selective NK2 Receptor Antagonist

This compound is a peptide antagonist with high selectivity for the tachykinin NK2 receptor. Its ability to inhibit NKA-induced bladder contractions positions it as a valuable tool for investigating the physiological role of the NK2 receptor in bladder function and as a potential therapeutic agent.

Data Presentation: Quantitative Analysis of this compound Activity

Quantitative data for this compound's effect specifically on bladder motility is limited in the readily available scientific literature. However, its potency and selectivity have been characterized in monoreceptor in vitro assays, providing a valuable benchmark for its pharmacological profile.

| Parameter | Value | Receptor Subtype | Assay Type | Source |

| pA2 | 7.9 | Tachykinin NK2 | Monoreceptor in vitro assay | [2] |

| pA2 | 5.2 | Tachykinin NK1 | Monoreceptor in vitro assay | [2] |

| pA2 | 4.9 | Tachykinin NK3 | Monoreceptor in vitro assay | [2] |

| In Vivo Effect | Inhibition of [β-Ala8]-NKA(4-10)-induced enhancement of bladder motility | NK2 | Anesthetized rats | [3] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The data clearly demonstrates the selectivity of this compound for the NK2 receptor over the NK1 and NK3 subtypes.

Signaling Pathways of NK2 Receptor-Mediated Bladder Contraction

The contractile response of the detrusor muscle to NKA is initiated by the activation of the NK2 receptor. This triggers a downstream signaling cascade that ultimately leads to smooth muscle contraction. The following diagram illustrates this pathway.

Caption: NK2 Receptor Signaling Pathway in Detrusor Smooth Muscle.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on bladder motility.

In Vitro Bladder Strip Contractility Assay

This assay directly measures the contractile response of isolated bladder tissue to pharmacological agents.

1. Tissue Preparation:

- Laboratory animals (e.g., male Wistar rats, 250-300g) are euthanized according to institutional guidelines.

- The urinary bladder is rapidly excised and placed in cold (4°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7).

- The bladder is dissected free of surrounding connective and adipose tissue.

- Longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide) are prepared.

2. Experimental Setup:

- Each bladder strip is mounted in an organ bath (e.g., 10 mL) containing oxygenated Krebs-Henseleit solution maintained at 37°C.

- One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

- The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with the bath solution being replaced every 15-20 minutes.

3. Data Acquisition:

- Isometric contractions are recorded using a data acquisition system.

- After equilibration, the viability of the strips is confirmed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

- Cumulative concentration-response curves to an agonist (e.g., Neurokinin A) are generated by adding the agonist in a stepwise, cumulative manner.

- To assess the effect of this compound, the bladder strips are pre-incubated with the antagonist for a set period (e.g., 30 minutes) before generating the agonist concentration-response curve.

- The antagonistic effect is quantified by determining the pA2 value.

start [label="Start: Euthanize Animal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

excise [label="Excise Urinary Bladder"];

prepare [label="Prepare Detrusor Muscle Strips"];

mount [label="Mount Strips in Organ Bath"];

equilibrate [label="Equilibrate under Tension"];

viability [label="Confirm Viability with KCl"];

incubate [label="Incubate with this compound\n(or vehicle)"];

agonist_crc [label="Generate Agonist (NKA)\nConcentration-Response Curve"];

record [label="Record Isometric Contractions"];

analyze [label="Analyze Data (pA2 determination)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> excise;

excise -> prepare;

prepare -> mount;

mount -> equilibrate;

equilibrate -> viability;

viability -> incubate;

incubate -> agonist_crc;

agonist_crc -> record;

record -> analyze;

analyze -> end;

}

Caption: In Vitro Bladder Strip Contractility Experimental Workflow.

In Vivo Cystometry in Anesthetized Rats

This in vivo technique assesses the effect of a compound on the micturition cycle.

1. Animal Preparation:

- Male Sprague-Dawley rats (300-350g) are anesthetized (e.g., urethane, 1.2 g/kg, s.c.).

- The animal is placed on a heating pad to maintain body temperature.

- A midline abdominal incision is made to expose the urinary bladder.

- A catheter is inserted into the dome of the bladder and secured with a purse-string suture. The catheter is connected to a pressure transducer and a syringe pump.

- A separate catheter may be placed in a femoral or jugular vein for intravenous drug administration.

2. Experimental Procedure:

- The bladder is emptied and then continuously filled with warm (37°C) saline at a constant rate (e.g., 0.1 mL/min).

- Intravesical pressure is continuously recorded.

- Micturition reflexes are identified by a sharp increase in intravesical pressure followed by the expulsion of urine.

- After a baseline period of stable micturition cycles, this compound is administered (e.g., intravenously).

- The effects of the antagonist on cystometric parameters such as bladder capacity, micturition pressure, and the frequency of bladder contractions are recorded and analyzed.

start [label="Start: Anesthetize Rat", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

catheterize [label="Surgically Implant Bladder Catheter"];

connect [label="Connect to Pressure Transducer\nand Infusion Pump"];

baseline [label="Record Baseline Micturition Cycles"];

administer [label="Administer this compound (i.v.)"];

record_effect [label="Continuously Record\nIntravesical Pressure"];

analyze [label="Analyze Cystometric Parameters"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> catheterize;

catheterize -> connect;

connect -> baseline;

baseline -> administer;

administer -> record_effect;

record_effect -> analyze;

analyze -> end;

}

Caption: In Vivo Cystometry Experimental Workflow.

Conclusion

This compound is a potent and selective tachykinin NK2 receptor antagonist that has been shown to inhibit bladder motility in preclinical models. Its mechanism of action involves the blockade of NKA-induced, Gq/11-mediated signaling pathways in detrusor smooth muscle. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other NK2 receptor antagonists. While further studies are needed to provide more extensive quantitative data on its effects specifically within bladder tissue, the existing evidence underscores the potential of targeting the NK2 receptor for the management of bladder disorders. This guide serves as a foundational resource for researchers and drug development professionals working in this promising therapeutic area.

References

An In-depth Technical Guide on Men 10207 and the Reelin-LRP8-CDC42 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain metastasis is a devastating complication of breast cancer with limited therapeutic options. Recent research has identified a novel signaling pathway involving Reelin, Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), and Cell Division Control protein 42 (CDC42) that plays a crucial role in the extravascular migration of breast cancer cells into the brain.[1][2][3][4] The neurokinin-2 (NK-2) receptor antagonist, Men 10207, has emerged as a potential therapeutic agent that can inhibit this pathway and suppress brain metastasis in preclinical models.[1][2][3][4] This technical guide provides a comprehensive overview of the Reelin-LRP8-CDC42 signaling pathway, the role of this compound as an inhibitor, detailed experimental protocols for studying this pathway, and the available quantitative data.

The Reelin-LRP8-CDC42 Signaling Pathway in Breast Cancer Brain Metastasis

The Reelin-LRP8-CDC42 signaling axis is a key driver of breast cancer cell motility and invasion, facilitating their dissemination into the brain.[1][2][3][4]

1.1. Mechanism of Action

The neuronal protein Reelin, present in the brain microenvironment, acts as a ligand for the LRP8 receptor, which is often upregulated in breast cancer patients with brain metastases.[1][3][4] The binding of Reelin to LRP8 triggers a downstream signaling cascade that leads to the activation of CDC42, a small GTPase that is a key regulator of the actin cytoskeleton.[1][4] Activated CDC42 promotes the formation of filopodia, which are slender, actin-rich plasma membrane protrusions that enable cancer cells to "crawl" along blood vessels and invade the brain parenchyma.[1][4] This pathway allows cancer cells to bypass the blood-brain barrier, a major obstacle for metastasis.[1][2]

1.2. Signaling Pathway Diagram

The following diagram illustrates the core components and interactions of the Reelin-LRP8-CDC42 signaling pathway.

This compound: A Potential Inhibitor of the Reelin-LRP8-CDC42 Pathway

This compound is a selective antagonist of the neurokinin-2 (NK-2) tachykinin receptor.[5][6][7] Molecular docking studies have identified this compound as a potential inhibitor of the LRP8 receptor, suggesting an off-target effect that could be therapeutically beneficial in the context of breast cancer brain metastasis.[1]

2.1. Quantitative Data

While direct quantitative data for the binding affinity of this compound to LRP8 is not publicly available, its activity as an NK-2 receptor antagonist has been well-characterized.

| Compound | Receptor | Assay | Value | Reference |

| This compound | NK-1 | in vitro | pA2 = 5.2 | [5][6][7] |

| This compound | NK-2 | in vitro | pA2 = 7.9 | [5][6][7] |

| This compound | NK-3 | in vitro | pA2 = 4.9 | [5][6][7] |

| This compound | Bovine NK-2 | Radioligand Binding | IC50 = 21-54 nM | [6] |

Table 1: Pharmacological Profile of this compound as a Neurokinin Receptor Antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Reelin-LRP8-CDC42 pathway and the effects of this compound.

3.1. In Vitro Cell Migration and Invasion Assays

These assays are crucial for assessing the migratory and invasive capabilities of cancer cells.

3.1.1. Transwell Migration Assay

This assay measures the chemotactic ability of cells.

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., DMEM) with and without chemoattractant (e.g., 10% FBS)

-

Cells of interest (e.g., MDA-MB-231 breast cancer cells)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

-

Protocol:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a defined period (e.g., 20-24 hours) at 37°C and 5% CO2.[8]

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

3.1.2. Matrigel Invasion Assay

This assay is a modification of the transwell migration assay to assess the invasive potential of cells through an extracellular matrix barrier.

-

Materials:

-

Same as Transwell Migration Assay, with the addition of Matrigel.

-

-

Protocol:

-

Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Follow the same procedure as the Transwell Migration Assay.

-

3.2. In Vivo Models of Brain Metastasis

Animal models are essential for studying the complex process of metastasis in a physiological context.

3.2.1. Zebrafish Xenograft Model

The transparency of zebrafish embryos allows for real-time imaging of cancer cell migration.[9][10]

-

Materials:

-

Zebrafish embryos (e.g., 2 days post-fertilization)

-

Fluorescently labeled cancer cells (e.g., GFP-labeled MDA-MB-231)

-

Microinjection apparatus

-

-

Protocol:

3.2.2. Mouse Model of Brain Metastasis

Mouse models are widely used to recapitulate human cancer progression.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., luciferase-labeled MDA-MB-231)

-

Surgical and injection equipment

-

Bioluminescence imaging system

-

-

Protocol (Intracardiac Injection):

-

Anesthetize the mouse.

-

Inject cancer cells directly into the left ventricle of the heart.

-

Monitor the formation of brain metastases over time using bioluminescence imaging.[11]

-

3.3. CDC42 Activation Assay

This pull-down assay is used to specifically measure the levels of active, GTP-bound CDC42.

-

Materials:

-

Cell lysates

-

PAK1-PBD (p21-binding domain of p21-activated kinase 1) fused to GST and conjugated to agarose or magnetic beads

-

Lysis/Wash buffer

-

SDS-PAGE and Western blot reagents

-

Anti-CDC42 antibody

-

-

Protocol:

-

Lyse cells and collect the supernatant.

-

Incubate the cell lysate with GST-PAK1-PBD beads to pull down active CDC42.[12]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blot using an anti-CDC42 antibody to detect the amount of active CDC42.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the signaling pathway.

Conclusion

The Reelin-LRP8-CDC42 signaling pathway represents a promising new target for the prevention and treatment of breast cancer brain metastasis. The neurokinin-2 receptor antagonist, this compound, has been identified as a potential inhibitor of this pathway, demonstrating efficacy in preclinical models. Further research, including the determination of the direct binding affinity of this compound to LRP8 and clinical evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate this critical signaling cascade and to identify and validate novel therapeutic interventions.

References

- 1. embopress.org [embopress.org]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. Reelin-LRP8 signaling mediates brain dissemination of breast cancer cells via abluminal migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 9. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]

The Tachykinin System: A Novel Frontier in Combating Breast Cancer Brain Metastasis

An In-depth Technical Guide on the Potential Role of Neurokinin Receptor Antagonists

Abstract

Metastatic breast cancer, particularly its progression to the brain, remains a significant challenge in oncology, necessitating the exploration of novel therapeutic avenues. The tachykinin system, comprising neuropeptides like Substance P (SP) and Neurokinin A (NKA), and their corresponding neurokinin (NK) receptors, is emerging as a critical player in cancer pathophysiology. While the role of the NK-1 receptor in cancer is increasingly studied, recent evidence suggests that the NK-2 receptor also plays a crucial part in breast cancer proliferation and metastasis. This technical guide consolidates the current understanding of the tachykinin system in breast cancer, with a particular focus on the potential, yet underexplored, role of NK-2 receptor antagonists like MEN 10207 in the context of brain metastasis. We will delve into the preclinical data, outline key experimental methodologies, and visualize the intricate signaling pathways, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Unmet Need in Breast Cancer Brain Metastasis

Brain metastases are a devastating complication of breast cancer, associated with a grim prognosis.[1] The blood-brain barrier (BBB) presents a formidable obstacle to conventional therapies, highlighting the urgent need for innovative treatment strategies that can target the unique biology of brain metastatic breast cancer cells.[2] The tachykinin neuropeptide system, traditionally associated with neurotransmission and inflammation, is gaining recognition for its multifaceted role in cancer biology, including cell proliferation, angiogenesis, and metastasis.[3][4]

The Tachykinin Signaling Axis in Breast Cancer

The biological effects of tachykinins are mediated through three distinct G-protein coupled receptors: NK-1R, NK-2R, and NK-3R. Both NK-1R and NK-2R have been implicated in breast cancer.[5] Studies have shown that metastatic breast cancer cells overexpress both NK-1 and NK-2 receptors compared to non-metastatic cells.[3][6] This differential expression suggests a potential therapeutic window for targeting these receptors in advanced disease.

The binding of tachykinin ligands, such as Substance P and Neurokinin A, to their respective receptors on breast cancer cells can trigger a cascade of downstream signaling events that promote tumor growth and survival.

Figure 1: Tachykinin Signaling in Breast Cancer Cells.

Preclinical Evidence for Tachykinin Receptor Antagonism in Breast Cancer

While research into this compound for breast cancer is not yet available, studies on other NK-2 receptor antagonists, as well as NK-1 receptor antagonists, provide a strong rationale for this line of investigation.

In Vitro Studies

Several studies have demonstrated the anti-proliferative effects of NK-1 and NK-2 receptor antagonists on breast cancer cell lines.

| Cell Line | Antagonist | Target | Concentration | Effect | Reference |

| MDA-MB-231 | MEN 11467 | NK-1 | Not Specified | Inhibition of cell proliferation | [7] |

| MDA-MB-231 | Nepadutant (MEN 11420) | NK-2 | Not Specified | Inhibition of cell proliferation | [7] |

| 4THM, 4TBM, 4TLM, 4T1 (Metastatic) | RP 67,580 | NK-1 | 30 µM | Inhibition of cell growth, induction of cell death | [6] |

| 4THM, 4TBM, 4TLM, 4T1 (Metastatic) | GR 159897 | NK-2 | 30 µM | Suppression of cellular proliferation | [6] |

| Breast Cancer Cell Lines | Specific NK-1 and NK-2 antagonists | NK-1 & NK-2 | Not Specified | Inhibition of BC cell proliferation | [5] |

In Vivo Studies

The anti-tumor activity of tachykinin receptor antagonists has also been confirmed in animal models of breast cancer.

| Animal Model | Cell Line | Antagonist | Dosage & Administration | Effect | Reference |

| Nude Mice | MDA-MB-231 | MEN 11467 | 5 mg/kg i.v. daily for 2 weeks | Significant tumor growth inhibition | [7][8] |

| Nude Mice | MDA-MB-231 | Nepadutant (MEN 11420) | 5 mg/kg i.v. daily for 2 weeks | Significant tumor growth inhibition | [7][8] |

This compound: A Selective NK-2 Receptor Antagonist

This compound is a selective antagonist for the NK-2 tachykinin receptor.[9] Its selectivity is demonstrated by its pA2 values, which indicate its potency at different receptors.

| Receptor | pA2 Value |

| NK-1 | 5.2 |

| NK-2 | 7.9 |

| NK-3 | 4.9 |

Data from MedChemExpress[9]

The higher pA2 value for the NK-2 receptor signifies a greater binding affinity and antagonist potency at this target.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in preclinical research. Below are outlines of common methodologies used to assess the efficacy of tachykinin receptor antagonists.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the effect of a compound on the growth of breast cancer cells in culture.

Figure 2: In Vitro Cell Proliferation Assay Workflow.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of a compound in a living organism.

Figure 3: In Vivo Xenograft Model Workflow.

Future Directions: The Untapped Potential in Brain Metastasis

The existing preclinical data strongly support the continued investigation of both NK-1 and NK-2 receptor antagonists as potential therapeutics for breast cancer. However, the specific role of the tachykinin system in the context of brain metastasis remains a critical unanswered question.

Future research should focus on:

-

Investigating the expression of NK-1 and NK-2 receptors specifically on brain metastatic breast cancer cells from patient samples.

-

Evaluating the ability of this compound and other NK-2 antagonists to cross the blood-brain barrier in animal models.

-

Developing orthotopic brain metastasis models to assess the efficacy of these antagonists in a more clinically relevant setting.

-

Elucidating the downstream signaling pathways activated by NK-1 and NK-2 receptors in brain metastatic cells to identify potential combination therapies.

Conclusion

The tachykinin signaling pathway, encompassing both NK-1 and NK-2 receptors, represents a promising and relatively underexplored target in the fight against breast cancer. The selective NK-2 receptor antagonist, this compound, and other similar compounds, warrant further investigation for their potential to inhibit the growth and spread of breast cancer. While direct evidence in the context of brain metastasis is currently lacking, the foundational preclinical data provides a compelling rationale for dedicated research in this area. A deeper understanding of this complex signaling network could pave the way for novel therapeutic strategies to improve outcomes for patients with this devastating disease.

References

- 1. Breast Cancer with Brain Metastasis: Molecular Insights and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitemed.com [scitemed.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Increased expression of preprotachykinin-I and neurokinin receptors in human breast cancer cells: implications for bone marrow metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential consequences of neurokinin receptor 1 and 2 antagonists in metastatic breast carcinoma cells; Effects independent of Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of NK-1 and NK-2 tachykinin receptor antagonism on the growth of human breast carcinoma cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Menin Inhibitor Revumenib (SNDX-5613): A Technical Guide to its Discovery, Preclinical Development, and Clinical Evaluation in Acute Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revumenib (formerly SNDX-5613) is a first-in-class, potent, and selective oral small-molecule inhibitor of the interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a key driver of leukemogenesis in distinct subtypes of acute leukemia, particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations. By disrupting this critical protein-protein interaction, revumenib leads to the downregulation of leukemogenic gene expression, inducing differentiation and apoptosis in susceptible cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of revumenib, with a focus on the pivotal AUGMENT-101 trial.

Introduction: Targeting the Menin-KMT2A Axis in Acute Leukemia

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the clonal expansion of undifferentiated hematopoietic precursor cells. Genetic alterations, such as rearrangements of the KMT2A gene and mutations in NPM1, are frequently observed and are associated with poor prognosis.[1]

The protein menin, encoded by the MEN1 gene, acts as a scaffold protein that is essential for the oncogenic activity of KMT2A fusion proteins and mutant NPM1.[2] In these leukemias, the menin-KMT2A complex aberrantly maintains the expression of key leukemogenic genes, including the HOX and MEIS1 gene families, which leads to a block in hematopoietic differentiation and uncontrolled proliferation.[2][3] The discovery of this dependency has highlighted the menin-KMT2A interaction as a promising therapeutic target.

Discovery and Preclinical Development of Revumenib

Revumenib was identified as a potent and selective inhibitor of the menin-KMT2A interaction through extensive research and development efforts.

Mechanism of Action

Revumenib binds to a specific pocket on the menin protein, competitively inhibiting its interaction with KMT2A.[2] This disruption prevents the recruitment of the KMT2A complex to chromatin, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at the promoters of target genes like HOXA9 and MEIS1.[4] The subsequent downregulation of these key oncogenes lifts the differentiation block, allowing leukemic blasts to mature and undergo apoptosis.[2]

Preclinical Efficacy

The preclinical activity of revumenib was evaluated in a series of in vitro and in vivo studies.

Table 1: Preclinical Activity of Revumenib

| Parameter | Value | Cell Lines/Model |

| Binding Affinity (Ki) | 0.149 nM | Menin-MLL interaction |

| Cellular Potency (IC50) | 10-20 nM | MV4;11, RS4;11, MOLM-13, KOPN-8 (MLL-r cell lines) |

Data sourced from MedChemExpress and Selleck Chemicals.

Menin-KMT2A Binding Assay (Fluorescence Polarization):

A fluorescence polarization (FP) assay was utilized to determine the binding affinity (Ki) of revumenib to the menin protein. This assay measures the change in the polarization of fluorescently labeled MLL-derived peptide upon binding to menin.

-

Reagents: Recombinant human menin protein, fluorescein-labeled MLL peptide (MBM1), revumenib, and assay buffer.

-

Procedure:

-

A constant concentration of the fluorescein-labeled MLL peptide and menin protein were incubated together in the assay buffer.

-

Increasing concentrations of revumenib were added to the mixture.

-

The fluorescence polarization was measured after an incubation period.

-

The Ki value was calculated from the competition binding curve.[5]

-

Cell Proliferation Assay (e.g., AlamarBlue or similar viability assays):

The half-maximal inhibitory concentration (IC50) of revumenib was determined in various leukemia cell lines using a standard cell viability assay.

-

Cell Culture: KMT2A-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) were cultured in appropriate media and conditions.

-

Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of revumenib for 72 hours.

-

Viability Assessment: A viability reagent (e.g., AlamarBlue, CellTiter-Glo) was added to each well, and the fluorescence or luminescence was measured according to the manufacturer's instructions.

-

Data Analysis: The IC50 value, representing the concentration of revumenib that inhibits cell growth by 50%, was calculated from the dose-response curve.[6]

Clinical Development: The AUGMENT-101 Trial

The clinical efficacy and safety of revumenib were primarily evaluated in the Phase 1/2 AUGMENT-101 trial (NCT04065399).[7]

Study Design

AUGMENT-101 is an open-label, multicenter study with a dose-escalation (Phase 1) and a dose-expansion (Phase 2) part.[7]

Patient Population

Eligible patients included adults and children with relapsed or refractory acute leukemia harboring a KMT2A rearrangement or an NPM1 mutation.[7]

Treatment Regimen

Revumenib was administered orally twice daily in 28-day cycles. The recommended Phase 2 dose (RP2D) was established in the dose-escalation phase, with dose adjustments for patients receiving strong CYP3A4 inhibitors.[7]

Efficacy Results

The AUGMENT-101 trial demonstrated significant clinical activity of revumenib in heavily pretreated patients.

Table 2: Efficacy of Revumenib in the AUGMENT-101 Trial (KMT2Ar Cohort)

| Endpoint | Result |

| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate | 23% |

| Overall Response Rate (ORR) | 44% |

| Median Duration of CR+CRh | 9.1 months |

| Median Overall Survival (OS) | 7.0 months |

Data is from the efficacy-evaluable population in the KMT2Ar cohort of the AUGMENT-101 trial as reported in various sources.

Safety and Tolerability

Revumenib was generally well-tolerated. The most common treatment-related adverse events included differentiation syndrome, QTc prolongation, nausea, and vomiting.

Experimental Protocols in Clinical Trials

Molecular Analysis for Patient Selection and Response Assessment:

-

Patient Screening: KMT2A rearrangements were confirmed by fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR). NPM1 mutations were identified by DNA sequencing.

-

Minimal Residual Disease (MRD) Monitoring: MRD was assessed by multiparameter flow cytometry or next-generation sequencing (NGS) on bone marrow aspirates to evaluate the depth of response.

Signaling Pathway

Conclusion

Revumenib represents a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. Its novel mechanism of action, potent preclinical activity, and promising clinical efficacy and safety profile have established it as a valuable therapeutic option for a patient population with a high unmet medical need. Ongoing and future studies will further define its role in combination therapies and in earlier lines of treatment.

References

- 1. Standardized assays to monitor drug sensitivity in hematologic cancers [ouci.dntb.gov.ua]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bloodcancerwa.org.au [bloodcancerwa.org.au]

- 7. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols for Men 10207 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and selective antagonist of the tachykinin NK-2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. These application notes provide detailed protocols for the preparation and use of this compound in in vitro assays, along with a summary of its key characteristics and a visualization of its target's signaling pathway.

Physicochemical and Potency Data of this compound

A compilation of the physicochemical properties and in vitro potency of this compound is presented below. This data is essential for accurate preparation of solutions and interpretation of experimental results.

| Property | Value | Reference |

| CAS Number | 126050-12-2 | [1][2][3] |

| Molecular Weight | 1109.24 g/mol | [1][2] |

| Solubility in DMSO | 50 mg/mL (45.08 mM) | [4] |

| pA2 (NK-2 Receptor) | 7.9 | [1][3] |

| pA2 (NK-1 Receptor) | 5.2 | [1][3] |

| pA2 (NK-3 Receptor) | 4.9 | [1][3] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder (MW: 1109.24 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Weighing: Accurately weigh out 1.11 mg of this compound powder and transfer it to a sterile microcentrifuge tube. To ensure accuracy, use a calibrated analytical balance.

-

Dissolution: Add 100 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Store the 10 mM stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months)[1]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile dilution tubes or plates

Protocol:

-

Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the assay below 0.5% to minimize solvent-induced cellular toxicity.

-

Example Dilution Series: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium. Subsequent dilutions can be made from this working solution.

-

Working Concentration Range: Based on the reported potency of this compound, a typical starting concentration range for in vitro cell-based assays would be from 1 nM to 1 µM. The optimal concentration will depend on the specific cell type and assay conditions and should be determined empirically.

Tachykinin NK-2 Receptor Signaling Pathway

This compound acts as an antagonist at the tachykinin NK-2 receptor. The binding of the endogenous ligand, Neurokinin A (NKA), to the NK-2 receptor initiates a signaling cascade. The following diagram illustrates the key steps in this pathway.

Caption: Tachykinin NK-2 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Antagonism Assay

The following diagram outlines a typical workflow for assessing the antagonistic activity of this compound in a cell-based in vitro assay.

Caption: In Vitro Antagonist Assay Workflow.

References

Application Notes and Protocols for Men 10207 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the selective tachykinin NK2 receptor antagonist, Men 10207, in various in vivo animal models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their studies.

Introduction

This compound is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. As such, this compound is a valuable tool for investigating the role of the NK2 receptor in these processes and for evaluating its therapeutic potential in relevant disease models.

Mechanism of Action

Tachykinins, such as Neurokinin A (NKA), are a family of neuropeptides that exert their effects by binding to three main receptor subtypes: NK1, NK2, and NK3. This compound specifically blocks the action of tachykinins at the NK2 receptor, thereby inhibiting downstream signaling pathways. The activation of the NK2 receptor by its endogenous ligand, NKA, typically leads to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and subsequent cellular responses, such as smooth muscle contraction.

Signaling Pathway of Tachykinin NK2 Receptor and Inhibition by this compound

Caption: Tachykinin NK2 Receptor Signaling Pathway and its Antagonism by this compound.

Recommended Dosages in Animal Models

The following table summarizes the recommended dosages of this compound for various in vivo animal studies based on published literature. It is crucial to note that optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and the specific research question. Therefore, pilot studies are recommended to determine the optimal dose for a particular experimental setup.

| Animal Model | Application | Route of Administration | Dosage Range | Reference |

| Rat | Spinal Reflex Excitability | Intrathecal (i.t.) | 1 - 10 nmol | (Xu et al., 1991) |

| Guinea Pig | Airway Microvascular Leakage | Intravenous (i.v.) | 30 - 300 nmol/kg | (Maggi et al., 1991) |

| Rat | Bladder Motility | Intravenous (i.v.) | 1 - 10 µmol/kg | (Lecci et al., 1994) |

Experimental Protocols

Investigation of Spinal Reflex Excitability in Rats

This protocol is adapted from Xu et al. (1991) to assess the role of NK2 receptors in spinal nociceptive processing.

Experimental Workflow for Spinal Reflex Excitability Study

Application Notes and Protocols for Studying the Effects of Men 10207

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and selective antagonist of the tachykinin NK-2 receptor.[1][2] Tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3.[3] The NK-2 receptor, which preferentially binds NKA, is primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[3] Activation of the NK-2 receptor is associated with smooth muscle contraction, vasodilation, inflammation, and visceral pain sensitivity.[3][4] this compound, by selectively blocking the NK-2 receptor, offers a valuable tool for investigating the physiological and pathological roles of this receptor and for the potential development of therapeutic agents.

These application notes provide a comprehensive guide for designing and conducting experiments to elucidate the effects of this compound. Detailed protocols for key in vitro and in vivo assays are provided, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions (e.g., control vs. This compound treated, different concentrations of this compound).

Table 1: In Vitro Characterization of this compound

| Parameter | Assay Type | Cell Line/Tissue | Agonist | This compound Value | Units |

| Affinity (pA2) | Functional Assay | e.g., CHO-hNK2R | NKA | 7.9 | |

| Selectivity (pA2) | Functional Assay | e.g., CHO-hNK1R | Substance P | 5.2 | |

| Selectivity (pA2) | Functional Assay | e.g., CHO-hNK3R | Senktide | 4.9 | |

| IC50 | Radioligand Binding | Bovine stomach membranes | [125I]-NKA | 21-54 | nM |

| EC50 (Inhibition) | Calcium Flux Assay | CHO-hNK2R | NKA | nM | |

| EC50 (Inhibition) | cAMP Accumulation | CHO-hNK2R | Forskolin + NKA | nM |

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Colonic Motility

| Treatment Group | Dose (mg/kg, i.v.) | N | Agonist | Change in Intracolonic Pressure (mmHg) | % Inhibition |

| Vehicle Control | - | β-Ala(8)-NKA(4-10) | 0 | ||

| This compound | β-Ala(8)-NKA(4-10) | ||||

| This compound | β-Ala(8)-NKA(4-10) | ||||

| This compound | β-Ala(8)-NKA(4-10) |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity of this compound to the NK-2 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the NK-2 receptor (e.g., CHO-hNK2R, bovine stomach membranes).[1]

-

Radiolabeled NK-2 agonist (e.g., [125I]-Neurokinin A).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with the radiolabeled agonist and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound.

-